An In-depth Technical Guide to 1H,1H-Perfluorooctadecan-1-ol
An In-depth Technical Guide to 1H,1H-Perfluorooctadecan-1-ol
Abstract
This technical guide provides a comprehensive analysis of 1H,1H-Perfluorooctadecan-1-ol, a long-chain fluorotelomer alcohol (FTOH). The primary focus of this document is the elucidation of its molecular weight, supported by a detailed breakdown of its chemical formula and structure. Beyond this core topic, this guide explores the compound's physicochemical properties, a generalized synthetic approach, its significant applications in materials science, and detailed protocols for its use in creating functionalized surfaces. This document is intended for researchers, chemists, and drug development professionals who utilize or study highly fluorinated compounds for surface modification and advanced material design.
Introduction: Understanding Fluorotelomer Alcohols
1H,1H-Perfluorooctadecan-1-ol belongs to the class of per- and poly-fluoroalkyl substances (PFAS) known as fluorotelomer alcohols (FTOHs).[1] These molecules are characterized by a structure comprising a perfluorinated carbon "tail" and a non-fluorinated alcohol "head" group. This amphipathic nature is the foundation of their utility. FTOHs are critical building blocks and intermediates in the synthesis of advanced materials, including surfactants and side-chain fluorinated polymers (SCFPs).[2][3] These polymers are applied to a wide range of consumer and industrial products—such as textiles, papers, and coatings—to impart hydro- and oleophobic (water- and oil-repellent) properties.[4] The long perfluorinated chain is responsible for creating an exceptionally low-energy surface.
Chemical Identity and Core Properties
A precise understanding of a molecule's identity and weight is fundamental to all experimental and theoretical work. This section details the structure, formula, and exact molecular weight of 1H,1H-Perfluorooctadecan-1-ol.
Molecular Formula and Structure
The definitive molecular formula for 1H,1H-Perfluorooctadecan-1-ol is C₁₈H₃F₃₅O .[1][5] Its structure consists of a hydroxyl group (-OH) attached to a methylene bridge (-CH₂-), which is in turn bonded to a C₁₇ perfluorinated chain.
The IUPAC name is 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontafluorooctadecan-1-ol.[1]
Figure 1: Chemical structure of 1H,1H-Perfluorooctadecan-1-ol.
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula by summing the atomic weights of the constituent atoms. Authoritative chemical databases list the molecular weight as approximately 900.16 g/mol to 900.2 g/mol .[1][5] The calculation below utilizes standard IUPAC atomic weights.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 18 | 12.011 | 216.198 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Fluorine | F | 35 | 18.998 | 664.930 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 900.151 |
Table 1: Detailed calculation of the molecular weight of C₁₈H₃F₃₅O.
Physicochemical Properties
Experimental physicochemical data for this specific long-chain FTOH is not widely published. The table below includes computed properties from reliable databases and provides experimental data for shorter-chain analogs for comparative context.
| Property | 1H,1H-Perfluorooctadecan-1-ol (C₁₈) | 1H,1H-Perfluoro-1-hexadecanol (C₁₆) | 1H,1H-Perfluoro-1-decanol (C₁₀) |
| CAS Number | 242142-82-1[1] | 216144-94-4[6] | 307-37-9[7] |
| Molecular Weight | 900.16 g/mol [5] | 800.14 g/mol [6] | 500.1 g/mol |
| Melting Point | Data not available | Data not available | 87-90 °C[7] |
| Boiling Point | Data not available | Data not available | 192 °C (at 735 mmHg)[7] |
| Hydrogen Bond Donors | 1 (Computed)[1] | 1 (Computed)[6] | 1 (Computed) |
| Hydrogen Bond Acceptors | 36 (Computed)[1] | 32 (Computed)[6] | 20 (Computed) |
Table 2: Physicochemical data for 1H,1H-Perfluorooctadecan-1-ol and shorter-chain analogs.
Synthesis and Purification
General Synthetic Pathway
FTOHs are commercially produced via a telomerization process.[4] A common laboratory-scale synthesis for a specific FTOH involves the reduction of its corresponding fluorotelomer carboxylic acid or ester. This is a robust and well-established method in organic chemistry.
The general reaction involves reducing the carbonyl group of a perfluoroalkylethyl ester using a strong reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in a suitable aprotic solvent, such as tetrahydrofuran (THF).
Figure 2: Generalized reaction scheme for the synthesis of FTOHs via ester reduction.
Purification Protocol
Post-synthesis, purification is critical to remove unreacted starting materials, byproducts, and residual solvent. A typical protocol involves:
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Quenching: The reaction mixture is carefully quenched with water and/or a dilute acid to neutralize the excess reducing agent.
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Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the product.
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Washing: The organic layer is washed with brine to remove water-soluble impurities.
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Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (rotary evaporation).
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Recrystallization/Chromatography: The crude solid product is further purified by recrystallization from an appropriate solvent system or by flash column chromatography on silica gel to achieve high purity. Purity is then confirmed by analytical techniques like NMR spectroscopy and GC-MS.
Applications in Surface Science and Materials Development
The primary application of 1H,1H-Perfluorooctadecan-1-ol is in the creation of highly ordered, low-energy surfaces known as self-assembled monolayers (SAMs) .
Mechanism of Action: When a substrate with hydroxyl groups (e.g., silicon wafers with native oxide, glass, or mica) is exposed to a solution of the FTOH, the alcohol headgroups anchor to the surface. Through van der Waals interactions between the long fluorocarbon chains, the molecules pack into a dense, crystalline-like monolayer. The perfluorinated tails orient themselves away from the surface, presenting a uniform layer of -CF₃ groups to the environment. This fluorinated interface exhibits extremely low surface energy, leading to high contact angles with both water and oil, thus providing superior repellent properties.
Experimental Protocol: Formation of a SAM on a Silicon Substrate
This protocol details a trusted, self-validating method for depositing a high-quality monolayer of 1H,1H-Perfluorooctadecan-1-ol.
Figure 3: Workflow for the deposition of a self-assembled monolayer (SAM).
Step-by-Step Methodology
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Substrate Preparation:
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Cleave a silicon wafer with a (100) orientation into 1x1 cm pieces using a diamond scribe.
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Causality: Using a consistent, clean substrate is paramount for reproducible monolayer formation.
-
-
Substrate Cleaning and Hydroxylation:
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Prepare a Piranha solution (Caution: Extremely corrosive and reactive) by mixing 3 parts concentrated H₂SO₄ with 1 part 30% H₂O₂.
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Immerse the silicon substrates in the Piranha solution for 15 minutes.
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Causality: This step serves two purposes: it aggressively removes organic contaminants and, critically, it hydroxylates the native SiO₂ surface, creating a high density of -OH anchor points for the alcohol headgroup.
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-
Rinsing and Drying:
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Thoroughly rinse the substrates with copious amounts of deionized (DI) water.
-
Dry the substrates under a stream of high-purity nitrogen gas. The surface should be hydrophilic (a water droplet spreads out), which validates the presence of hydroxyl groups.
-
-
Solution Preparation:
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Prepare a 1 mM solution of 1H,1H-Perfluorooctadecan-1-ol in a high-purity solvent like hexane or a fluorinated solvent.
-
-
Deposition:
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Immerse the cleaned, dried substrates into the FTOH solution.
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Leave the substrates immersed for 12-24 hours in a sealed container to prevent solvent evaporation.
-
Causality: This long immersion time allows the system to reach thermodynamic equilibrium, ensuring the formation of a well-ordered, densely packed monolayer.
-
-
Post-Deposition Rinsing:
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Remove the substrates from the solution and rinse thoroughly with fresh solvent to remove any non-covalently bonded (physisorbed) molecules.
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-
Annealing and Curing:
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Place the substrates in an oven at 120 °C for 1 hour.
-
Causality: Thermal annealing provides the energy needed to desorb trapped solvent molecules and allows the fluorinated chains to rearrange into a more stable, highly ordered configuration.
-
-
Validation:
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The success of the monolayer formation is validated by measuring the static water contact angle. A high-quality monolayer should exhibit a contact angle >110°. Further characterization can be performed with Atomic Force Microscopy (AFM) to observe surface morphology and X-ray Photoelectron Spectroscopy (XPS) to confirm elemental composition.
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Safety and Handling
As a perfluorinated compound, 1H,1H-Perfluorooctadecan-1-ol requires careful handling in a laboratory setting.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Handling: Use only in a well-ventilated fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Conclusion
1H,1H-Perfluorooctadecan-1-ol is a specialized chemical defined by its molecular formula C₁₈H₃F₃₅O and a molecular weight of approximately 900.16 g/mol . Its significance extends far beyond these numbers, stemming from its role as a precursor for creating ultra-low energy surfaces. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively synthesize, purify, and apply this molecule in the development of advanced hydrophobic and oleophobic materials. Adherence to rigorous experimental and safety protocols is essential for achieving reproducible, high-quality results.
References
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PubChem. (n.d.). 1h,1h-Perfluorooctadecan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1H,1H-Perfluoro-1-hexadecanol. National Center for Biotechnology Information. Retrieved from [Link]
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ALS. (2024, July 12). Pending PFAS Regulations and Testing for Fluorotelomer Alcohols (FTOHs) in Water. Retrieved from [Link]
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Royal Society of Chemistry. (2024, August 7). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products. Retrieved from [Link]
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Eurofins. (2025, September 29). Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation. Retrieved from [Link]
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Giesen, D. J., et al. (2001). Aqueous photolysis of 8:2 fluorotelomer alcohol. Environmental Toxicology and Chemistry, 20(11), 2473-2479. Retrieved from [Link]
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